(4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone
is a complex organic molecule. It has a molecular formula of C18H19FN2O2
and an average mass of 314.354 Da
.
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula C18H19FN2O2
. Unfortunately, more detailed structural information, such as bond lengths and angles, is not available from the current search results .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and depend on the specific substituents present on the piperazine ring. Some general reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .
Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds structurally related to (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. Notably, derivatives with 4-methylphenyl, 4-methoxyphenyl, 4-fluorophenyl, 4-bromophenyl, and 3-nitrophenyl moieties on the piperazine ring exhibited significant inhibition of bacterial growth, identifying them as potential candidates for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). Additionally, these compounds and other triazole derivatives have shown promise in antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, which further underscores their potential in developing new therapeutic agents (Mermer et al., 2018).
Neuropharmacological Applications
Research into the neuropharmacological applications of compounds with similar structural features to this compound has been extensive. For example, derivatives have been synthesized and evaluated as potential radio-tracers for the dopamine uptake system, which could be beneficial in studying and treating neurological disorders such as Parkinson's disease and depression (Haka, Kilbourn, Watkins, & Toorongian, 1989). Furthermore, β-carboline derivatives containing the phenylpiperazine moiety have shown selective inhibition of the HIV-2 strain, offering a new avenue for the development of antiviral therapies (Ashok et al., 2015).
Tubulin Polymerization Inhibition
A series of derivatives derived from tricyclic heterocycles, including phenoxazine and phenothiazine cores, have been screened for their antiproliferative properties against a wide range of cancer cell lines. Certain analogues demonstrated potent inhibition of tubulin polymerization, a mechanism that disrupts mitosis and thus could be exploited in cancer therapy. This highlights the potential of structurally related compounds in the development of new anticancer agents (Prinz et al., 2017).
Synthesis and Chemical Analysis
Studies have also focused on the synthesis and chemical analysis of compounds structurally related to this compound. These include the improved synthesis of radiolabeled compounds for neuroimaging applications and the development of novel synthetic methodologies for heterocyclic compounds with potential biological activities (Gauci & Magri, 2022; Moreno-Fuquen et al., 2019).
Future Directions
Piperazine derivatives, such as this compound, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future research may explore new synthesis methods, potential biological applications, and more detailed characterization of their physical and chemical properties.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-28-18-8-6-17(7-9-18)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)16-4-2-15(21)3-5-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRFJJLEMYFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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